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Compound of Interest

Compound Name: HA-100

Cat. No.: B1662385

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure,
and biological activity of HA-100, a potent inhibitor of several protein kinases. This document is
intended to serve as a valuable resource for researchers and professionals engaged in drug
discovery and development, particularly in the fields of signal transduction and kinase
inhibition.

Chemical Properties and Structure

HA-100, chemically known as 1-(5-isoquinolinesulfonyl)piperazine, is a member of the
isoquinolinesulfonamide class of compounds. It is available as a free base and as a
dihydrochloride salt, each with distinct physicochemical properties.

Table 1: Chemical and Physical Properties of HA-100 and its Dihydrochloride Salt
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Property

HA-100 (Free Base)

HA-100 Dihydrochloride

Chemical Name

1-(5-

isoquinolinesulfonyl)piperazine

1-(5-
isoquinolinesulfonyl)piperazine
dihydrochloride

Synonyms

C-1-QP, 5-(1-
piperazinylsulfonyl)isoquinoline

Molecular Formula

C13H15N302S

C13H15N302S - 2HCI

Molecular Weight 277.34 g/mol [1] 350.26 g/mol [2]
CAS Number 84468-24-6[1] 210297-47-5[2]
Appearance - Off-white solid
Insoluble in water; Soluble in Soluble in Water (= 131.8
Solubility DMSO (55 mg/mL) and mg/mL) and DMSO (20
Ethanol (55 mg/mL)[1] mg/mL)[2]
Storage Store at -20°C as a powder[1] Store at -20°CJ[2]
Synthesis

A detailed, publicly available, step-by-step protocol for the synthesis of HA-100 is not readily

found in the reviewed literature. However, based on general principles of organic chemistry and

information regarding the synthesis of related isoquinolinesulfonamide derivatives, a plausible

synthetic route can be outlined. The synthesis of HA-100 likely proceeds via the reaction of

isoquinoline-5-sulfonyl chloride with piperazine.

General Synthetic Scheme:

» Preparation of Isoquinoline-5-sulfonyl Chloride: This key intermediate can be synthesized

from 5-isoquinolinesulfonic acid by reacting it with a chlorinating agent such as thionyl

chloride or an alternative two-step process starting from 5-bromoisoquinoline and thiourea to

produce S-isoquinoline isothiourea salt, which is then subjected to oxidative

chlorosulfonylation.
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» Reaction with Piperazine: Isoquinoline-5-sulfonyl chloride is then reacted with piperazine. To
favor the formation of the mono-substituted product (HA-100), an excess of piperazine is

typically used. The reaction is generally carried out in an inert solvent.

 Purification and Salt Formation: The resulting crude product is purified using standard
techniques such as column chromatography or recrystallization. To obtain the
dihydrochloride salt, the purified free base is treated with hydrochloric acid.

Mechanism of Action and Biological Activity

HA-100 is a broad-spectrum protein kinase inhibitor, demonstrating inhibitory activity against
several key enzymes involved in cellular signaling pathways. Its primary mechanism of action is
the competitive inhibition of ATP binding to the kinase domain of these enzymes.

Table 2: Inhibitory Activity of HA-100 against Various Protein Kinases

Target Kinase ICs0 (M)
cGMP-dependent Protein Kinase (PKG) 4
cAMP-dependent Protein Kinase (PKA) 8

Protein Kinase C (PKC) 12
Myosin Light Chain Kinase (MLCK) 240

Data sourced from multiple suppliers, including Selleck Chemicals and MedChemExpress.[2][3]

The inhibitory profile of HA-100 indicates that it preferentially targets cyclic nucleotide-
dependent protein kinases (PKA and PKG) and protein kinase C over myosin light chain
kinase. This selectivity can be exploited in studies aimed at dissecting the roles of these

specific kinases in various cellular processes.

Signaling Pathways

HA-100 exerts its biological effects by interfering with signaling cascades mediated by PKA and
PKC. These pathways are crucial for a multitude of cellular functions, including gene

expression, proliferation, and apoptosis.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1662385?utm_src=pdf-body
https://www.benchchem.com/product/b1662385?utm_src=pdf-body
https://www.benchchem.com/product/b1662385?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/2909743/
https://www.selleckchem.com/products/ha-100.html
https://www.benchchem.com/product/b1662385?utm_src=pdf-body
https://www.benchchem.com/product/b1662385?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Cytoplasm

Downstream Effects

Phosphorylates

Extracellular Cell Membrane Produces

Cell Growth &
Proliferation

PKC Substrates
(e.g., MARCKS)

Phosphorylates

Activates
Growth Factor RTK Phospholipase C Brodices]

Produces

Click to download full resolution via product page
Figure 1: Simplified PKA and PKC signaling pathways and the inhibitory action of HA-100.

Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of HA-100
against a target kinase. Specific conditions, such as substrate and buffer composition, may
need to be optimized for each kinase.

Objective: To determine the ICso value of HA-100 for a specific protein kinase.
Materials:

e Recombinant active protein kinase

» Specific peptide or protein substrate for the kinase

e HA-100 (dissolved in an appropriate solvent, e.g., DMSO)
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ATP (Adenosine Triphosphate)

Kinase assay buffer (e.g., Tris-HCI, HEPES) containing MgClz and other necessary cofactors

Detection reagent (e.g., [y-32P]JATP for radiometric assays, phosphospecific antibody for
ELISA, or a fluorescent probe)

96-well microplate

Procedure:

e Prepare Reagents:

o

Prepare a stock solution of HA-100 in DMSO.

o Prepare serial dilutions of HA-100 in the kinase assay buffer.
o Prepare a solution of the target kinase in the assay buffer.

o Prepare a solution of the substrate in the assay buffer.

o Prepare a solution of ATP in the assay buffer. The concentration of ATP is often set at or
near the Michaelis-Menten constant (Km) for the specific kinase to ensure sensitivity to
competitive inhibitors.

e Assay Setup:

o In a 96-well microplate, add the kinase, substrate, and HA-100 (or vehicle control) to each
well.

o Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled
temperature (e.g., 30°C) to allow the inhibitor to bind to the kinase.

« Initiate Kinase Reaction:
o Initiate the phosphorylation reaction by adding the ATP solution to each well.

e |ncubate:
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o Incubate the reaction mixture for a specific time, ensuring the reaction proceeds within the
linear range of product formation.

o Terminate Reaction and Detect Signal:

o Stop the reaction (e.g., by adding a stop solution like EDTA or by spotting onto a
phosphocellulose membrane).

o Detect the amount of phosphorylated substrate using the chosen detection method (e.g.,
autoradiography, colorimetry, fluorescence, or luminescence).

e Data Analysis:

o Calculate the percentage of kinase inhibition for each HA-100 concentration relative to the
vehicle control.

o Plot the percentage of inhibition against the logarithm of the HA-100 concentration.

o Determine the ICso value by fitting the data to a sigmoidal dose-response curve.
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Figure 2: Experimental workflow for an in vitro kinase inhibition assay.
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Conclusion

HA-100 is a valuable pharmacological tool for studying the roles of PKA, PKC, and PKG in
various biological systems. Its well-characterized inhibitory profile and commercially available
forms make it a convenient compound for in vitro and in vivo studies. This technical guide
provides essential information to aid researchers in the effective use and interpretation of data
generated with HA-100. Further research may focus on elucidating the full spectrum of its
cellular targets and exploring its potential as a therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1662385?utm_src=pdf-body
https://www.benchchem.com/product/b1662385?utm_src=pdf-body
https://www.benchchem.com/product/b1662385?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/2909742/
https://pubmed.ncbi.nlm.nih.gov/2909742/
https://pubmed.ncbi.nlm.nih.gov/2909743/
https://pubmed.ncbi.nlm.nih.gov/2909743/
https://www.selleckchem.com/products/ha-100.html
https://www.benchchem.com/product/b1662385#chemical-properties-and-structure-of-ha-100
https://www.benchchem.com/product/b1662385#chemical-properties-and-structure-of-ha-100
https://www.benchchem.com/product/b1662385#chemical-properties-and-structure-of-ha-100
https://www.benchchem.com/product/b1662385#chemical-properties-and-structure-of-ha-100
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662385?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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